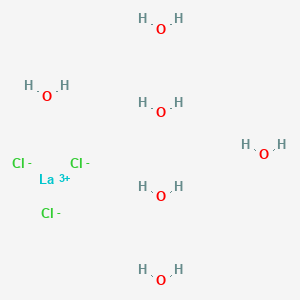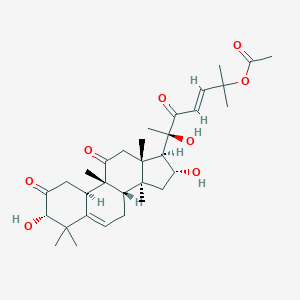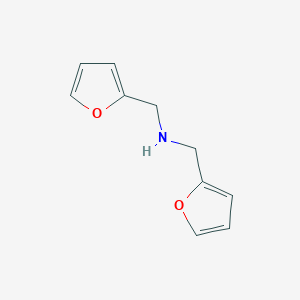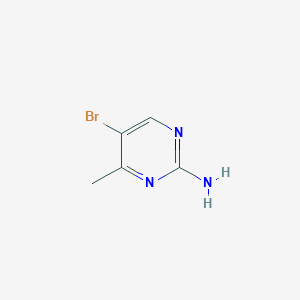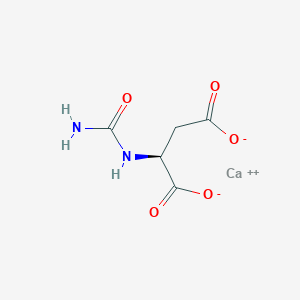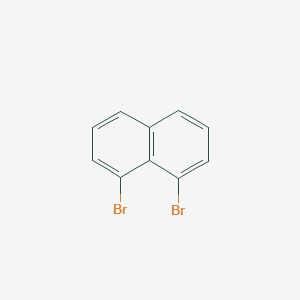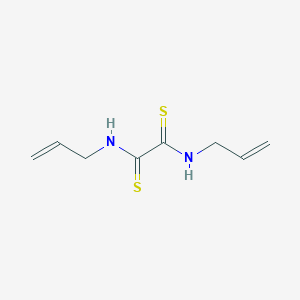
Ethanedithioamide, N,N'-di-2-propenyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanedithioamide, N,N'-di-2-propenyl-(9CI) is a chemical compound that has attracted the attention of the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of Ethanedithioamide, N,N'-di-2-propenyl-(9CI) is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. It also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, Ethanedithioamide, N,N'-di-2-propenyl-(9CI) can chelate heavy metals, preventing them from binding to cellular components and causing damage.
Biochemical and Physiological Effects:
Ethanedithioamide, N,N'-di-2-propenyl-(9CI) has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the growth of cancer cells and induces apoptosis. It has also been shown to have antioxidant properties, which can help prevent oxidative damage to cells. Furthermore, Ethanedithioamide, N,N'-di-2-propenyl-(9CI) has been shown to chelate heavy metals, preventing them from binding to cellular components and causing damage.
実験室実験の利点と制限
One advantage of using Ethanedithioamide, N,N'-di-2-propenyl-(9CI) in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. Additionally, its antioxidant properties can help prevent oxidative damage to cells, making it useful in studying the effects of oxidative stress. However, one limitation of using Ethanedithioamide, N,N'-di-2-propenyl-(9CI) is its potential toxicity, which can affect the results of experiments and limit its use.
将来の方向性
For the study of Ethanedithioamide, N,N'-di-2-propenyl-(9CI) include the development of new synthesis methods, the study of its mechanism of action, and the determination of its optimal dosage and administration for various applications.
合成法
Ethanedithioamide, N,N'-di-2-propenyl-(9CI) can be synthesized using different methods. One of the most common methods is the reaction of ethanedithioamide with acrolein in the presence of a catalyst. The reaction yields Ethanedithioamide, N,N'-di-2-propenyl-(9CI) as the main product. Other methods include the reaction of ethanedithioamide with other aldehydes or ketones in the presence of a catalyst.
科学的研究の応用
Ethanedithioamide, N,N'-di-2-propenyl-(9CI) has potential applications in various fields of scientific research. It has been studied for its anticancer properties due to its ability to inhibit the growth of cancer cells. It has also been studied for its antioxidant properties, which can help prevent oxidative damage to cells. Furthermore, Ethanedithioamide, N,N'-di-2-propenyl-(9CI) has been studied for its potential use as a chelating agent in the treatment of heavy metal poisoning.
特性
CAS番号 |
16271-17-3 |
|---|---|
製品名 |
Ethanedithioamide, N,N'-di-2-propenyl-(9CI) |
分子式 |
C8H12N2S2 |
分子量 |
200.3 g/mol |
IUPAC名 |
N,N'-bis(prop-2-enyl)ethanedithioamide |
InChI |
InChI=1S/C8H12N2S2/c1-3-5-9-7(11)8(12)10-6-4-2/h3-4H,1-2,5-6H2,(H,9,11)(H,10,12) |
InChIキー |
RMCJPEWIRNINKM-UHFFFAOYSA-N |
異性体SMILES |
C=CCN=C(C(=NCC=C)S)S |
SMILES |
C=CCNC(=S)C(=S)NCC=C |
正規SMILES |
C=CCNC(=S)C(=S)NCC=C |
その他のCAS番号 |
16271-17-3 |
同義語 |
1,2-Di(2-propenylamino)ethane-1,2-dithione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



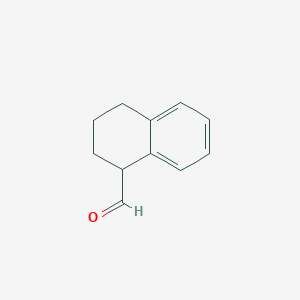
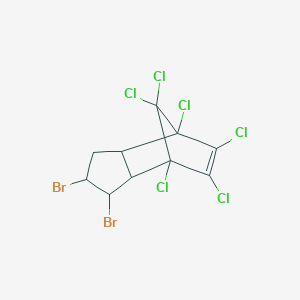
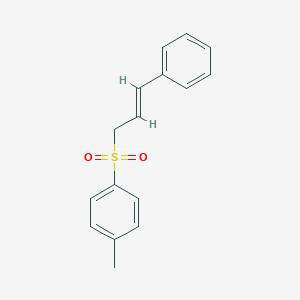
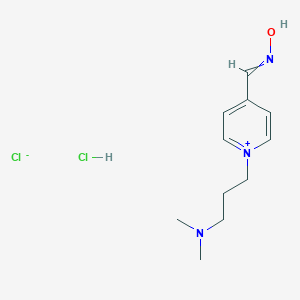
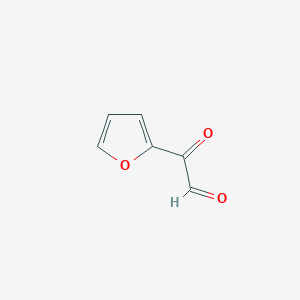
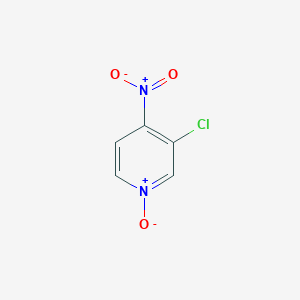
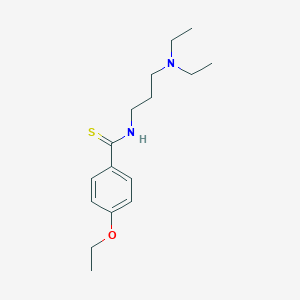
![4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one](/img/structure/B102943.png)
